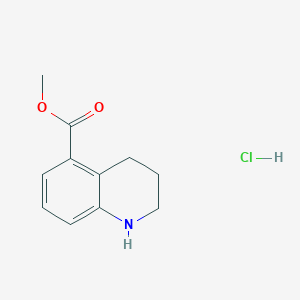
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride
描述
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is a compound derived from the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroquinolines
Tetrahydroquinolines are a class of nitrogen-containing heterocycles that exhibit a variety of biological activities. Compounds in this class have been studied for their roles in treating neurodegenerative diseases, cancer, and infectious diseases. This compound is particularly noted for its potential as an analgesic and anti-inflammatory agent.
Analgesic Activity
Several studies have highlighted the analgesic properties of tetrahydroquinoline derivatives. For instance, research indicates that compounds similar to methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can exhibit pain-relieving effects comparable to traditional analgesics like morphine. The analgesic potency of these compounds is often attributed to their interaction with opioid receptors and modulation of pain pathways in the central nervous system .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines by inducing oxidative stress and disrupting cellular signaling pathways. For example, one study reported that tetrahydroquinolinones could suppress colorectal cancer cell growth by increasing reactive oxygen species (ROS) levels and activating autophagic processes .
Structure-Activity Relationships (SAR)
The structural modifications in tetrahydroquinoline derivatives significantly influence their biological activities. The introduction of various substituents on the core structure can enhance or diminish their pharmacological effects. A systematic SAR study revealed that specific functional groups are crucial for maintaining high affinity for biological targets such as opioid receptors and enzymes involved in cancer progression .
Case Study 1: Pain Management
In a preclinical study evaluating the analgesic effects of this compound, researchers administered the compound to rats subjected to neuropathic pain models. The results demonstrated significant pain relief at doses as low as 10 mg/kg, indicating its potential as a therapeutic agent for chronic pain management .
Case Study 2: Cancer Therapy
Another study focused on the anticancer potential of tetrahydroquinoline derivatives against human breast cancer cells (MCF-7). The findings suggested that these compounds could effectively inhibit cell viability and induce apoptosis through ROS-mediated pathways. The most potent derivative exhibited an IC50 value in the low micromolar range .
科学研究应用
Medicinal Chemistry Applications
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride belongs to the class of tetrahydroquinolines (THQs), which are known for their diverse biological activities. These compounds have been studied for their potential as:
- Analgesics : THQs have shown promise in pain management. For instance, compounds derived from this scaffold have been evaluated as inhibitors of nitric oxide synthase (NOS), demonstrating efficacy in models of neuropathic pain and migraine-related allodynia .
- Antidepressants and Antipsychotics : The structural motifs present in THQs are often associated with neuropharmacological activity. Research indicates that certain derivatives can modulate neurotransmitter systems implicated in mood disorders .
- Antimicrobial Agents : Some studies have highlighted the antimicrobial properties of THQ derivatives, suggesting their potential use in treating infections .
Synthetic Methodologies
The synthesis of this compound often involves innovative approaches that enhance yield and selectivity:
- Domino Reactions : Recent advancements in synthetic chemistry have utilized domino reactions to construct complex THQ structures efficiently. These methods allow for the incorporation of various substituents on the tetrahydroquinoline core, leading to novel compounds with enhanced biological activity .
- Structure-Activity Relationship (SAR) Studies : Researchers have conducted extensive SAR studies to identify key functional groups that influence the biological activity of THQ derivatives. This knowledge aids in the rational design of more potent analogs .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound:
属性
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOTVGOVDZHCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















